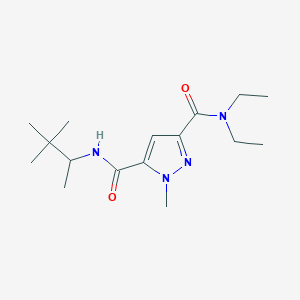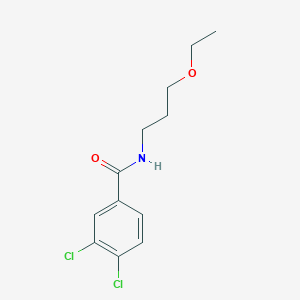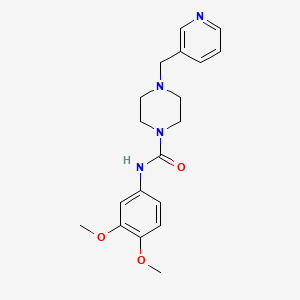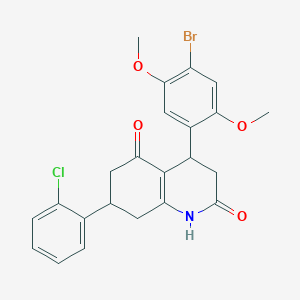![molecular formula C18H13FN6O B4796581 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide](/img/structure/B4796581.png)
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide
Descripción general
Descripción
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[4,5-e]pyrimidine family, known for its potential therapeutic applications, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide to yield the pyrazolo[4,5-e]pyrimidine core. The final step involves the coupling of this core with 4-aminobenzamide under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in inhibiting CDKs, making it a potential candidate for cancer therapy.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of CDKs. By binding to the active site of CDK2/cyclin A2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression. This leads to apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit significant CDK inhibitory properties.
Uniqueness
4-{[1-(4-Fluorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}benzamide stands out due to its specific structural features, such as the fluorophenyl group, which enhances its binding affinity and selectivity towards CDKs. This makes it a more potent inhibitor compared to other similar compounds .
Propiedades
IUPAC Name |
4-[[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O/c19-12-3-7-14(8-4-12)25-18-15(9-23-25)17(21-10-22-18)24-13-5-1-11(2-6-13)16(20)26/h1-10H,(H2,20,26)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARFZFBFLHKROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,4-dichloro-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-[(diethylamino)sulfonyl]benzamide](/img/structure/B4796530.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)


![3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4796568.png)
![4-({2-chloro-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4796572.png)

![3-methyl-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4796584.png)

![2-(2-FLUOROPHENOXY)-1-[4-(4-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4796596.png)
![N-[2-(4-methylphenoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B4796607.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B4796616.png)
